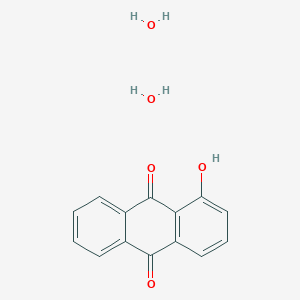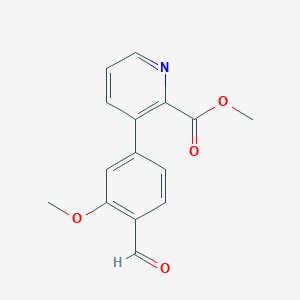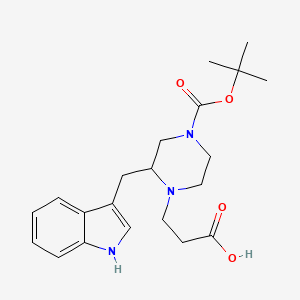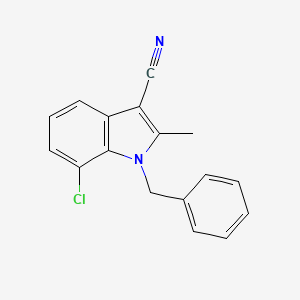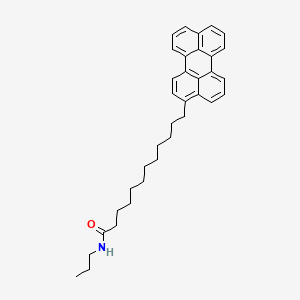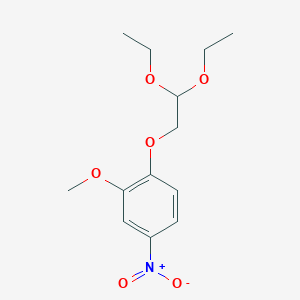![molecular formula C18H11N5 B14182344 {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 925707-14-8](/img/structure/B14182344.png)
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a benzyldiazenyl group attached to a phenyl ring, and an ethene-1,1,2-tricarbonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with benzyl halides to form the benzyldiazenyl intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and nitrile-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
925707-14-8 |
|---|---|
Fórmula molecular |
C18H11N5 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[4-(benzyldiazenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C18H11N5/c19-10-16(11-20)18(12-21)15-6-8-17(9-7-15)23-22-13-14-4-2-1-3-5-14/h1-9H,13H2 |
Clave InChI |
JLVSDFVLRHTEFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


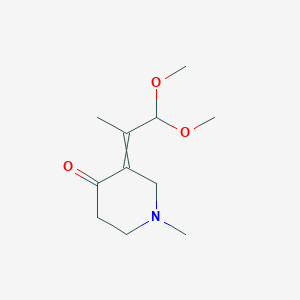

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)

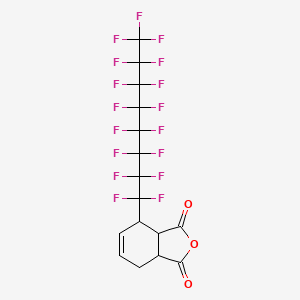
![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
